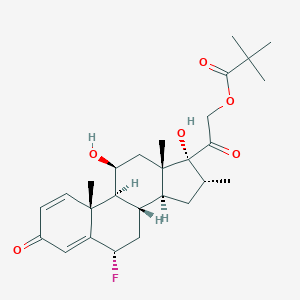
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (BDT) is a fluorescent dye with potential applications in scientific research. BDT is an important tool for studying biological processes and has been used in a variety of research applications.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the binding of the dye to specific molecules in biological systems, such as proteins or DNA. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize the location and movement of the labeled molecules.
Effets Biochimiques Et Physiologiques
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been shown to have minimal biochemical and physiological effects on living cells and organisms. The dye is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in research applications should be carefully monitored to ensure that the dye does not interfere with the biological systems being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in lab experiments include its high sensitivity and selectivity, as well as its compatibility with a variety of biological systems. However, there are also limitations to the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium, including its potential for photobleaching and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for research involving 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium. One area of interest is the development of new derivatives of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium with improved stability and fluorescence properties. Another area of research is the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in combination with other fluorescent dyes to study multiple biological processes simultaneously. Additionally, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium could be used in the development of new diagnostic tools for diseases such as cancer, where the localization and movement of specific proteins are important indicators of disease progression.
In conclusion, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium) is a useful tool for studying biological processes in scientific research. Its high sensitivity and selectivity make it a valuable resource for researchers, and its potential for use in diagnostic tools holds promise for the future. Further research on 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium and its derivatives will continue to shed light on the complex workings of biological systems.
Méthodes De Synthèse
The synthesis of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-bis(4-aminophenyl)thiopyrylium chloride in the presence of a base. The reaction produces 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium as a yellow solid with a high yield.
Applications De Recherche Scientifique
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium is a useful tool for studying biological processes because of its high sensitivity and selectivity. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used to study the localization and dynamics of proteins in living cells, as well as the interactions between proteins and other molecules.
Propriétés
Numéro CAS |
126172-94-9 |
|---|---|
Nom du produit |
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium |
Formule moléculaire |
C25H24ClN3S |
Poids moléculaire |
434 g/mol |
Nom IUPAC |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
Clé InChI |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
SMILES canonique |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
Synonymes |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















